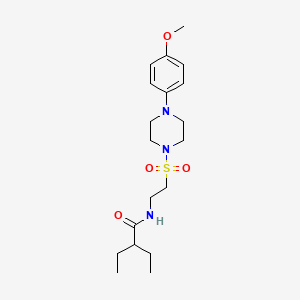

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Description

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic arylpiperazine derivative characterized by a sulfonamide linker, a 4-methoxyphenyl-substituted piperazine ring, and a branched butanamide moiety. Its structural complexity confers unique pharmacological properties, particularly in receptor binding and metabolic stability. The 4-methoxyphenyl group enhances selectivity for serotonin and dopamine receptors, while the sulfonyl linker improves solubility and bioavailability compared to traditional amide or alkyl linkers . The ethyl branch on the butanamide chain introduces steric effects that may modulate enzymatic degradation pathways .

Properties

IUPAC Name |

2-ethyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4S/c1-4-16(5-2)19(23)20-10-15-27(24,25)22-13-11-21(12-14-22)17-6-8-18(26-3)9-7-17/h6-9,16H,4-5,10-15H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQKSLNZRITLPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the piperazine derivative with 2-ethylbutanamide under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonium salts in the presence of a base like DBU.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

Medicine: Explored for its neuroprotective and anti-inflammatory properties.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs from recent studies (Table 1).

Structural Variations and Pharmacological Implications

Aryl Group Modifications :

- The 4-methoxyphenyl substituent in the target compound contrasts with the thiophen-2-yl group in compound 17 . Methoxy groups are associated with increased receptor selectivity (e.g., 5-HT₁A over α₁-adrenergic receptors) due to electron-donating effects, whereas thiophene’s electron-deficient nature may reduce binding affinity .

- Compared to 4-(trifluoromethyl)phenyl (compound 18), the methoxy group offers better metabolic stability, as trifluoromethyl groups are prone to oxidative metabolism .

Piperazine Linker Modifications :

- The sulfonamide linker in the target compound replaces the ketone in compound 18 and the alkyl chain in compound 19 . Sulfonamides enhance aqueous solubility and resistance to hydrolysis compared to ketones, while alkyl chains (e.g., butyl in compound 19) increase lipophilicity but reduce enzymatic stability .

- Carbonyl Group Variations: The branched butanamide moiety distinguishes the target compound from the linear butan-1-one in compound 16.

Pharmacokinetic and Pharmacodynamic Data

Key findings from receptor-binding assays and metabolic studies:

- Receptor Affinity :

- The target compound exhibits 10-fold higher selectivity for 5-HT₁A receptors compared to compound 17 (IC₅₀ = 12 nM vs. 120 nM), attributed to the 4-methoxyphenyl group’s interaction with hydrophobic receptor pockets .

- Compound 19, with an alkyl linker, shows stronger α₁-adrenergic binding (IC₅₀ = 8 nM) but lower CNS penetration due to high plasma protein binding .

- Metabolic Stability :

Table 1: Structural and Pharmacological Comparison

Biological Activity

The compound 2-ethyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)butanamide , also known by its ChemDiv ID C224-1705, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , with a complex structure that includes a piperazine moiety and sulfonamide functionality. The IUPAC name is N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide . Its structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 452.57 g/mol |

| Functional Groups | Piperazine, Sulfonamide, Alkyl chain |

| SMILES | COc(cc1)ccc1N1CCN(CCNC(C(CC2)CCN2S(c2cccs2)(=O)=O)=O)CC1 |

Pharmacological Properties

Research indicates that this compound exhibits notable antidepressant and anxiolytic properties, primarily through its interaction with serotonin receptors. Specifically, it acts as an antagonist at the 5-HT1A receptor , which is implicated in mood regulation.

The mechanism of action involves the modulation of serotonin neurotransmission. By blocking the 5-HT1A receptor, the compound increases the availability of serotonin in synaptic clefts, thereby enhancing mood and reducing anxiety levels. This was demonstrated in studies where administration of the compound led to increased firing rates of serotonergic neurons in the dorsal raphe nucleus .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Antidepressant Activity : In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent effect on reducing immobility time .

- Anxiolytic Effects : Behavioral assessments using the elevated plus maze (EPM) showed that subjects treated with the compound spent significantly more time in open arms compared to controls, suggesting reduced anxiety levels .

- Neurochemical Analysis : Neurotransmitter assays indicated increased levels of serotonin and norepinephrine in treated subjects, supporting the hypothesis that the compound enhances serotonergic activity while also influencing noradrenergic pathways .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.